molecular formula C12H9N5O3S B4332448 5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine

5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine

Cat. No. B4332448
M. Wt: 303.30 g/mol
InChI Key: QVWIOFKXLKSZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine is a compound that has gained a lot of attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that play a crucial role in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine has a significant effect on various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine in lab experiments include its potential therapeutic properties, ease of synthesis, and low toxicity. However, the limitations include its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine. These include:
1. Studying its potential as a therapeutic agent in various diseases such as cancer, inflammation, and viral infections.
2. Investigating its mechanism of action to gain a better understanding of how it works.
3. Developing more efficient synthesis methods to improve its availability for research.
4. Studying its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
5. Exploring its potential as a drug delivery system for other therapeutic agents.
Conclusion:
In conclusion, 5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine is a compound that has shown promising results in various scientific studies. Its potential therapeutic properties make it a promising candidate for further research in the field of medicine. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.

Scientific Research Applications

Research on 5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine has shown its potential therapeutic properties in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.

properties

IUPAC Name

5-(4-amino-1,2-thiazol-3-yl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c13-7-4-21-17-10(7)11-15-16-12(20-11)14-6-1-2-8-9(3-6)19-5-18-8/h1-4H,5,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIOFKXLKSZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=NSC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-amino-1,2-thiazol-3-yl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-aminoisothiazol-3-yl)-N-1,3-benzodioxol-5-yl-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.